molecular formula C8H8FIO B2437254 4-Fluoro-5-iodo-2-methylanisole CAS No. 741716-19-8

4-Fluoro-5-iodo-2-methylanisole

Cat. No.: B2437254
CAS No.: 741716-19-8
M. Wt: 266.054
InChI Key: BSCRXLNFUWALFO-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methylanisole is an aromatic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-5-iodo-2-methylanisole can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Replacement of the diazonium group with iodine.

    Methoxylation: Introduction of the methoxy group.

    Fluorination: Introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic steps, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-iodo-2-methylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

4-Fluoro-5-iodo-2-methylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-methylanisole involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can engage in hydrogen bonding and other polar interactions, while the methyl group can contribute to hydrophobic interactions. These interactions collectively determine the compound’s behavior in various chemical and biological contexts.

Comparison with Similar Compounds

  • 1-Fluoro-4-iodo-2-methoxybenzene
  • 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene
  • 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Comparison: 4-Fluoro-5-iodo-2-methylanisole is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, as well as distinct interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-fluoro-2-iodo-4-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCRXLNFUWALFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 122C (1 g, 4 mmol) in acetone (20 mL) was added K2CO3 (1.64 g) and iodomethane (0.75 mL). The mixture was stirred at rt for 3 h. After TLC (10% EtOAc/Hexane) indicated the reaction was complete, the mixture was diluted with diethyl ether, washed with water and brine. The organic layer was dried over MgSO4 and concentrated. The crude product was purified by silica gel chromatography to give 122D (0.75 g, 70% yield). 1H NMR (400 MHz, CDCl3) δ ppm 2.16 (s, 3H) 3.78 (s, 3H) 6.85 (d, J=8.79 Hz, 1H) 7.05 (d, J=5.27 Hz, 1H).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
70%

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